molecular formula C7H16ClNO2S B1314556 N-tert-butyl-3-chloropropane-1-sulfonamide CAS No. 63132-85-4

N-tert-butyl-3-chloropropane-1-sulfonamide

Cat. No.: B1314556
CAS No.: 63132-85-4
M. Wt: 213.73 g/mol
InChI Key: SPGDRXRIVPMUCK-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloropropane-1-sulfonamide is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative characterized by the presence of a tert-butyl group, a chloropropane moiety, and a sulfonamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary targets of N-tert-butyl-3-chloropropane-1-sulfonamide, also known as 3-Chloropropane-1-sulfonic acid tert-butylamide, are currently unknown. This compound is an organic molecule

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, its impact on bioavailability is unclear .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Biochemical Analysis

Biochemical Properties

N-tert-butyl-3-chloropropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and elimination reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, affecting the production of specific proteins and enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathway . It may also inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of metabolites. These molecular interactions are essential for understanding the compound’s effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can be hydrolyzed at higher temperatures or under concentrated acid conditions Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the production of metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins These interactions can influence the compound’s localization and accumulation in specific cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-chloropropane-1-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of tert-butylamine with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-chloropropane-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropane moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are employed. The reactions are often conducted in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted sulfonamides, where the chlorine atom is replaced by the nucleophile.

    Oxidation: The major products include sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent and conditions.

    Reduction: The major products are amines or alcohols, resulting from the reduction of the sulfonamide or chloropropane moiety.

Scientific Research Applications

N-tert-butyl-3-chloropropane-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic biological substrates.

    Medicine: It serves as a precursor in the development of sulfonamide-based drugs, which are known for their antibacterial and antifungal properties.

    Industry: The compound is utilized in the production of specialty chemicals, including surfactants, dyes, and polymers.

Comparison with Similar Compounds

N-tert-butyl-3-chloropropane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    N-tert-butyl-2-chloroethane-1-sulfonamide: Similar structure but with a shorter carbon chain, leading to different reactivity and biological activity.

    N-tert-butyl-4-chlorobutane-1-sulfonamide: Longer carbon chain, which may affect its solubility and interaction with biological targets.

    N-tert-butyl-3-bromopropane-1-sulfonamide: Bromine instead of chlorine, resulting in different reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-3-chloropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGDRXRIVPMUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470811
Record name N-tert-Butyl-3-chloropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63132-85-4
Record name N-tert-Butyl-3-chloropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butylamine (3.0 mol, 315.3 mL) was dissolved in THF (2.5 L). The solution was cooled to −20° C. 3-Chloropropanesulfonyl chloride (1.5 mol, 182.4 mL) was added slowly. The reaction mixture was allowed to warm to rt and stirred for 24 h. The mixture was filtered, and the filtrate was concentrated in vacuo. The residue was dissolved in CH2Cl2 (2.0 L). The resulting solution was washed with 1 N HCl (1.0 L), water (1.0 L), brine (1.0 L) and dried over Na2SO4. It was filtered and concentrated in vacuo to give a slightly yellow solid, which was crystallized from hexane to afford the product as a white solid (316.0 g, 99%).
Quantity
315.3 mL
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reactant
Reaction Step One
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Quantity
2.5 L
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solvent
Reaction Step One
Quantity
182.4 mL
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reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3-chloropropanesulfonyl chloride (commercially available, for example, from Aldrich) (1 g, 6 mmol) in DCM (10 ml) in an ice-water bath was added t-butylamine (commercially available, for example, from Aldrich) (1.3 ml, 12 mmol). The solution was allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture was applied to a SCX-2 cartridge (50 g) (preconditioned with methanol) and the cartridge eluted with methanol (2 column volumes). The methanol fraction was concentrated in vacuo to give the title compound as a white waxy solid (1.17 g, 97%). LCMS RT=2.61 min, ES+ve m/z 214 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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